![molecular formula C19H18ClFN4OS B2523683 4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216488-65-1](/img/structure/B2523683.png)

4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

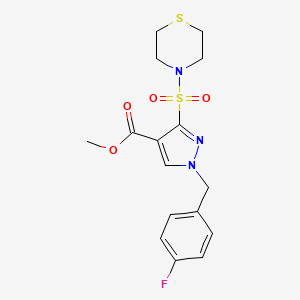

The compound "4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The structure of this compound suggests it may have biological activity, as benzothiazole derivatives are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiazole with various reagents. For example, in one study, 2-aminothiazole was coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid to produce compounds with anti-inflammatory activity . Although the specific synthesis of the compound is not detailed in the provided papers, similar methods could potentially be applied, using appropriate reagents to introduce the cyano, dimethylaminoethyl, and fluorobenzothiazolyl groups.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring, which can engage in various chemical reactions due to its nitrogen and sulfur atoms. The fluorine atom on the benzothiazole ring could influence the electronic distribution and thus the reactivity of the molecule . The dimethylaminoethyl group may add to the basicity of the compound and its ability to form salts, such as hydrochlorides, which can enhance its solubility in water.

Chemical Reactions Analysis

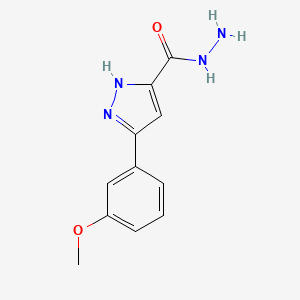

Benzothiazole derivatives are known to undergo reactions with nitrogen nucleophiles. For instance, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide was shown to react with hydroxylamine, hydrazine, and guanidine to afford various heterocyclic compounds . These reactions are regioselective and can lead to the formation of isoxazoles, pyrazoles, and pyrimidines, indicating that the compound may also participate in similar reactions with nitrogen nucleophiles to form a range of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the substituents attached to the core structure. The presence of a cyano group can contribute to the compound's polarity and reactivity, while the dimethylaminoethyl group may enhance its basicity. The fluorine atom is likely to affect the compound's lipophilicity and could potentially improve its ability to penetrate biological membranes . The hydrochloride salt form of the compound would be expected to have improved water solubility, which is beneficial for biological applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

Research has demonstrated the synthesis and testing of carboxamide derivatives, including compounds structurally related to 4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, for their cytotoxic activity against cancer cell lines. For instance, carboxamide derivatives have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds exhibiting IC50 values below 10 nM. Such studies highlight the potential of these compounds in cancer research, particularly in identifying new therapeutic agents (Deady et al., 2005).

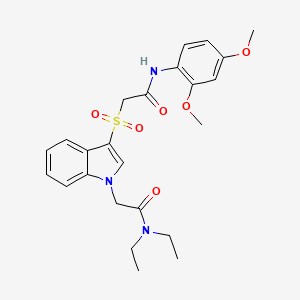

Corrosion Inhibition

Benzothiazole derivatives, including those with structural similarities to the compound , have been evaluated for their effectiveness as corrosion inhibitors. These studies are essential for developing materials that can prevent metal corrosion, a critical aspect in various industrial applications. The research demonstrates that such compounds can provide significant protection against steel corrosion in acidic environments, offering a promising approach to enhancing the longevity and durability of metal components (Hu et al., 2016).

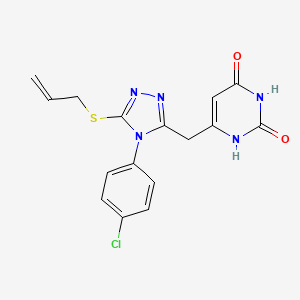

Antimicrobial Activity

The synthesis of novel benzothiazole compounds, including fluorine-substituted sulphonamide benzothiazoles comprising thiazole, has been explored for antimicrobial screening. These studies aim to address the increasing demand for new antibacterial agents in the face of rising antibiotic resistance. By investigating the antimicrobial properties of such compounds, researchers are contributing to the development of potentially effective treatments against various bacterial infections (Jagtap et al., 2010).

Anticancer Agents

The exploration of benzothiazole derivatives as anticancer agents has been a significant focus of recent research. These compounds, through various substitutions at specific positions on the benzothiazole scaffold, have shown to modulate antitumor properties effectively. The synthesis of new benzothiazole acylhydrazones and their evaluation as potential anticancer agents demonstrate the ongoing efforts to discover new therapeutic options for cancer treatment (Osmaniye et al., 2018).

Eigenschaften

IUPAC Name |

4-cyano-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4OS.ClH/c1-23(2)9-10-24(18(25)14-5-3-13(12-21)4-6-14)19-22-16-8-7-15(20)11-17(16)26-19;/h3-8,11H,9-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIUJKABMSZKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2523601.png)

![2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B2523602.png)

![2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2523603.png)

![N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2523604.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2523606.png)

![1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2523614.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2523619.png)

![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide](/img/structure/B2523620.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2523622.png)